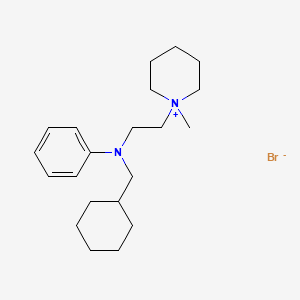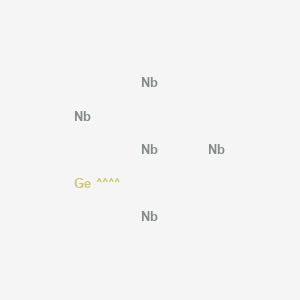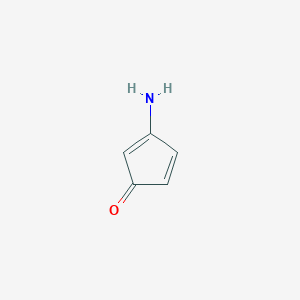
3-Aminocyclopenta-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminocyclopenta-2,4-dien-1-one is an organic compound with a unique structure characterized by a cyclopentadienone ring substituted with an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminocyclopenta-2,4-dien-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentadienone with an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
3-Aminocyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienone oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
3-Aminocyclopenta-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials, including polymers and catalysts.
作用機序
The mechanism of action of 3-Aminocyclopenta-2,4-dien-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and interact with various biological molecules, influencing their function. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
Cyclopentadienone: A parent compound with a similar structure but lacking the amino group.
Tetraphenylcyclopentadienone: A substituted derivative used as a ligand in organometallic chemistry.
Pyridylphenylene cyclopentadienone: A compound with additional substituents, used in dendrimer synthesis.
Uniqueness
3-Aminocyclopenta-2,4-dien-1-one is unique due to the presence of the amino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
108133-57-9 |
|---|---|
分子式 |
C5H5NO |
分子量 |
95.10 g/mol |
IUPAC名 |
3-aminocyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C5H5NO/c6-4-1-2-5(7)3-4/h1-3H,6H2 |
InChIキー |
DGACEUQKRYZBOL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)C=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


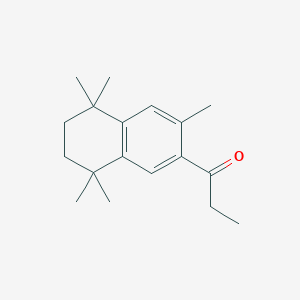
![(5-benzylfuran-3-yl)methyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate](/img/structure/B14339223.png)

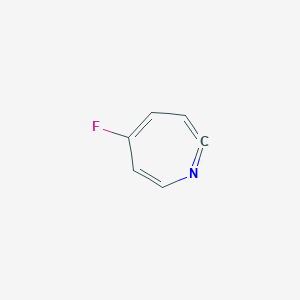

![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]octanoyl chloride](/img/structure/B14339235.png)
![(7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14339240.png)
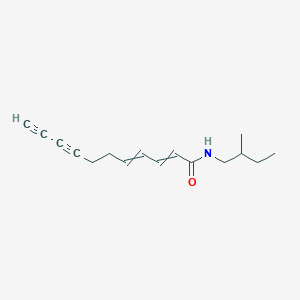
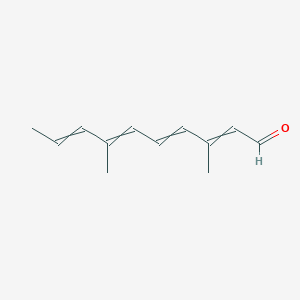
![1-[2-(Hexyloxy)ethoxy]nonane](/img/structure/B14339270.png)
![2H-Pyran, tetrahydro-2-[4-(phenylmethoxy)butoxy]-](/img/structure/B14339276.png)
![[3,3-Difluoro-2-(tetrafluoroethylidene)cyclobutyl]benzene](/img/structure/B14339279.png)
